N-butyl-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15755330
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H15N3 |
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Molecular Weight | 153.22 g/mol |
IUPAC Name | N-butyl-1-methylpyrazol-3-amine |
Standard InChI | InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10) |
Standard InChI Key | RVDGZSGFUQEDLV-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC1=NN(C=C1)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-Butyl-1-methyl-1H-pyrazol-3-amine features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substituents are strategically positioned:
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A methyl group at the 1-position stabilizes the ring through electron-donating effects.
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An amine group at the 3-position introduces nucleophilic reactivity.
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A butyl chain attached to the nitrogen at the 1-position enhances lipophilicity, influencing solubility and membrane permeability.
The IUPAC name, N-butyl-1-methylpyrazol-3-amine, reflects this substitution pattern. Its canonical SMILES representation, CCCCNC1=NN(C=C1)C, encodes the connectivity of atoms.
Comparative Structural Analysis
Pyrazole derivatives exhibit diverse bioactivities depending on substituent arrangements. For instance:
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1-Methyl-1H-pyrazol-3-amine (precursor, C₄H₇N₃): Lacks the butyl group, reducing lipophilicity .
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3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine (C₁₁H₂₁N₃): Features additional propyl and sec-butyl groups, altering steric and electronic profiles.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
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N-Butyl-1-methyl-1H-pyrazol-3-amine | C₈H₁₅N₃ | 153.22 | 1-methyl, 3-amine, N-butyl |
1-Methyl-1H-pyrazol-3-amine | C₄H₇N₃ | 97.12 | 1-methyl, 3-amine |
3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine | C₁₁H₂₁N₃ | 195.30 | 1-methyl, 3-amine, 4-propyl, 5-sec-butyl |
The butyl chain in N-butyl-1-methyl-1H-pyrazol-3-amine significantly impacts its chemical behavior compared to simpler analogs.
Synthesis and Manufacturing Processes
Precursor Synthesis: 1-Methyl-1H-Pyrazol-3-Amine
The synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine begins with the preparation of its precursor, 1-methyl-1H-pyrazol-3-amine (CAS 1904-31-0). A documented method involves:
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Reduction of 3-nitro-1-methylpyrazole using tin(II) chloride and hydrochloric acid at 30°C for 2 hours, yielding 51% .
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Reaction Conditions:
This step generates the amine-functionalized pyrazole core, which is subsequently alkylated.
Alkylation to Introduce the Butyl Group
The precursor undergoes N-alkylation with n-butyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaOH) to attach the butyl chain:
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Reagents: n-Butyl halide, base (K₂CO₃/NaOH)
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Conditions: Reflux (80–100°C) for 6–12 hours.
Mechanism: The base deprotonates the amine, forming a nucleophilic anion that attacks the electrophilic carbon of the butyl halide.
Step | Reaction Component | Role |
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1 | 1-Methyl-1H-pyrazol-3-amine | Nucleophile (amine donor) |
2 | n-Butyl bromide | Electrophile (alkylating agent) |
3 | K₂CO₃ | Base (deprotonates amine) |
Industrial-scale production may employ continuous flow reactors to enhance yield and reduce by-products.
Physicochemical Properties
Physical State and Solubility
N-Butyl-1-methyl-1H-pyrazol-3-amine is typically a liquid at room temperature, with:
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Boiling Point: Estimated >150°C (extrapolated from precursor data) .
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Water Solubility: Low due to the hydrophobic butyl chain; soluble in organic solvents (e.g., DMF, acetonitrile).
Acid-Base Behavior
The amine group confers weak basicity, with a predicted pKa of ~4.04 , enabling protonation under acidic conditions. This property is critical for drug formulation, influencing absorption and distribution.
Industrial Applications
Pharmaceutical Intermediate
N-Butyl-1-methyl-1H-pyrazol-3-amine serves as a building block for:
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Anticancer Agents: Pyrazole cores are prevalent in kinase inhibitors.
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Analgesics: Structural analogs show COX-2 selectivity.
Agrochemical Uses
Incorporated into pesticides and herbicides, pyrazole derivatives disrupt insect nervous systems or plant growth pathways. The butyl chain may enhance soil persistence.
Comparison with Structural Analogs
3-(Sec-Butyl)-1-Methyl-4-Propyl-1H-Pyrazol-5-Amine
This analog (C₁₁H₂₁N₃) features bulkier substituents, reducing solubility but increasing affinity for hydrophobic targets. Its synthesis involves multi-step alkylation, complicating scale-up.
1-Methyl-1H-Pyrazol-3-Amine
The precursor’s simpler structure (C₄H₇N₃) lacks the butyl group, limiting its application scope but facilitating functionalization .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize bioactivity.
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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Process Optimization: Developing greener synthesis routes (e.g., catalytic alkylation).
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